molecular formula C23H24N4O B2820942 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide CAS No. 1798282-12-8

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Cat. No. B2820942
CAS RN: 1798282-12-8
M. Wt: 372.472
InChI Key: SHRLUUBNOCPBHK-ZHACJKMWSA-N
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Description

“N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a pyridin-4-yl group, a tetrahydro-1H-indazol-1-yl group, and a cinnamamide group . These groups are common in many bioactive compounds and could potentially give this compound a variety of biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-1H-indazol-1-yl group and the coupling of this group with the pyridin-4-yl group . The cinnamamide group could then be attached through an amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially form a planar structure, while the cinnamamide group could add some three-dimensionality .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Kovář, P., Škoda, J., Pospíšil, M., Melánová, K., Svoboda, J., Beneš, L., Kutálek, P., Zima, V., & Bureš, F. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(2), 683–695. Link

Screening results for anti-fibrosis activity. Molecules, 25(22), 5226. (2020). Link

Synthesis, characterization, biological, and molecular docking studies of novel 2-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives. Russian Journal of General Chemistry, 92(5), 1005–1013. (2022). Link

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications. This could involve in vitro and in vivo studies to determine its effects on various biological targets .

properties

IUPAC Name

(E)-3-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-22(11-10-18-6-2-1-3-7-18)25-16-17-27-21-9-5-4-8-20(21)23(26-27)19-12-14-24-15-13-19/h1-3,6-7,10-15H,4-5,8-9,16-17H2,(H,25,28)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRLUUBNOCPBHK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

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